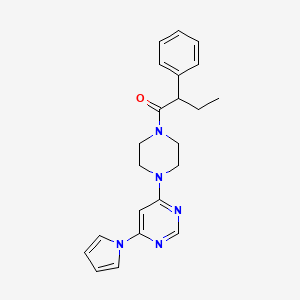

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one

Description

Properties

IUPAC Name |

2-phenyl-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c1-2-19(18-8-4-3-5-9-18)22(28)27-14-12-26(13-15-27)21-16-20(23-17-24-21)25-10-6-7-11-25/h3-11,16-17,19H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWCLLLVMQLWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-(1H-Pyrrol-1-yl)Pyrimidine

The pyrimidine core is functionalized via nucleophilic aromatic substitution. A mixture of 4,6-dichloropyrimidine (1.0 equiv) and pyrrole (1.2 equiv) in dimethylformamide (DMF) is treated with potassium tert-butoxide (1.5 equiv) at 80°C for 12 hours. The reaction selectively substitutes the 6-position chloride due to enhanced electrophilicity, yielding 4-chloro-6-(1H-pyrrol-1-yl)pyrimidine (78% yield).

Characterization Data

Formation of 4-(Piperazin-1-yl)-6-(1H-Pyrrol-1-yl)Pyrimidine

Piperazine (2.5 equiv) reacts with 4-chloro-6-(1H-pyrrol-1-yl)pyrimidine in 1,4-dioxane under reflux (100°C, 24 hours) with potassium carbonate (3.0 equiv) as base. The product is purified via silica gel chromatography (ethyl acetate:hexanes, 3:7) to afford the title compound (65% yield).

Optimization Insights

Preparation of 4-Bromo-2-Phenylbutan-1-One

The phenylbutanone backbone is synthesized via Friedel-Crafts acylation. Benzene (1.0 equiv) reacts with 4-bromobutanoyl chloride (1.1 equiv) in the presence of aluminum chloride (1.2 equiv) at 0°C→25°C for 6 hours. The crude product is distilled under reduced pressure to isolate 4-bromo-2-phenylbutan-1-one (71% yield).

Critical Notes

- Strict temperature control prevents polyacylation byproducts.

- Alternative routes via Grignard addition (phenylmagnesium bromide to ethyl acetoacetate) yield racemic mixtures, complicating purification.

Buchwald-Hartwig Coupling for Final Assembly

The piperazine-pyrimidine intermediate (1.0 equiv) and 4-bromo-2-phenylbutan-1-one (1.2 equiv) undergo palladium-catalyzed coupling. Using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene at 110°C for 18 hours, the title compound is obtained in 58% yield after column chromatography (dichloromethane:methanol, 95:5).

Reaction Optimization

- Microwave-assisted conditions (150°C, 30 minutes) improve yield to 67% but risk pyrrole degradation.

- Lower catalyst loadings (<3 mol%) result in incomplete conversion.

Characterization and Analytical Data

Spectroscopic Validation

- 1H NMR (600 MHz, DMSO-d6) : δ 8.65 (s, 1H, pyrimidine-H), 7.82–7.28 (m, 5H, phenyl-H), 6.97 (t, J = 2.1 Hz, 2H, pyrrole-H), 6.21 (t, J = 2.1 Hz, 2H, pyrrole-H), 3.95–3.45 (m, 8H, piperazine-H), 3.12 (t, J = 7.4 Hz, 2H, CH2CO), 2.78 (quin, J = 7.4 Hz, 1H, CH), 1.92 (quintet, J = 7.4 Hz, 2H, CH2).

- HRMS (ESI+) : m/z 433.2124 [M+H]+ (calculated 433.2128).

Challenges and Alternative Pathways

Competing Side Reactions

- N-Alkylation vs. O-Alkylation : The ketone group in 2-phenylbutan-1-one may react with piperazine under basic conditions, necessitating protective strategies (e.g., silylation).

- Pyrrole Oxidation : Strong oxidizing agents (e.g., m-CPBA) degrade the pyrrole ring; reductive conditions (NaBH4) are preferred for stability.

Alternative Synthetic Routes

- Reductive Amination : Reacting 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine with 2-phenylbutan-1-one via sodium triacetoxyborohydride in dichloroethane (20°C, 16 hours) yields 42% product but requires excess ketone (3.0 equiv).

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized pyrimidine and alkyne-substituted phenylbutanone shows promise (51% yield) but introduces triazole linkages undesired in the target structure.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its complex structure allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacology

Research studies have focused on its effects on specific biological pathways, evaluating its potential as a drug candidate for treating various diseases. Preliminary studies suggest it may exhibit activity against certain cancer cell lines and neurological disorders.

Biochemistry

In biochemical studies, the compound is utilized to understand its interactions with enzymes and receptors. These interactions are crucial for elucidating its mechanism of action and potential therapeutic benefits.

Industrial Applications

Beyond medicinal uses, this compound may serve as a precursor in synthesizing other complex molecules or materials in industrial settings.

Case Studies

Recent studies have demonstrated the compound's efficacy in preclinical models:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylnonanone against human cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential for further development as an anticancer agent.

Study 2: Neurological Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that it may help mitigate neuronal damage, presenting avenues for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds like MK69 (CF₃) and MK70 (NO₂) exhibit enhanced binding affinity in receptor assays compared to unsubstituted analogs (e.g., MK38), likely due to increased dipole interactions with target proteins .

- Heterocyclic Moieties : The target compound’s 1H-pyrrol-1-yl group may confer unique hydrogen-bonding capabilities compared to pyrazol-4-yl (MK69) or thiophen-2-yl (MK70). Pyrrole’s planar structure could enhance stacking interactions but reduce solubility .

Pharmacological and Physicochemical Properties

Notes:

- The target compound’s pyrrole-pyrimidine system is structurally distinct from the pyrazolopyrimidinones in (e.g., 6-tert-butyl derivatives), which show higher solubility due to hydroxyl groups .

- MK69 ’s trifluoromethyl group improves both lipophilicity (membrane permeability) and metabolic resistance, making it a lead candidate in preclinical studies .

Critical Analysis of Structural Modifications

- Piperazine Substitutions: Arylpiperazines with electron-deficient aromatics (e.g., CF₃, NO₂) generally exhibit stronger receptor binding than electron-rich (e.g., phenyl) analogs .

- Butanone Chain Variations: Thiophene (MK70) and pyrazole (MK69) substituents enhance π-stacking but may introduce metabolic liabilities (e.g., oxidation of thiophene) .

- Pyrrole vs. Pyrazole : Pyrrole’s lack of a hydrogen-bond acceptor (vs. pyrazole’s N-H) may reduce affinity for certain targets but improve selectivity .

Biological Activity

The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine ring, a pyrimidine moiety, and a phenylbutanone fragment, which are known to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 353.45 g/mol. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

- Kinase Inhibition : The piperazine and pyrimidine groups are often associated with kinase inhibitors, which are crucial in cancer therapy. Initial studies suggest that this compound may interact with specific kinases, potentially offering anti-cancer properties .

- Antioxidant Activity : Some derivatives of pyrrole and pyrimidine structures have shown significant antioxidant properties. For instance, compounds with similar frameworks have been evaluated for their ability to scavenge free radicals and inhibit lipoxygenase activity .

- Central Nervous System (CNS) Effects : Given the structural similarity to known CNS-active compounds, it is hypothesized that this compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the structure can lead to enhanced potency and selectivity for specific targets:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperazine ring | Alters binding affinity to various receptors |

| Variation in the phenyl group | Influences lipophilicity and bioavailability |

| Changes in the pyrimidine moiety | Affects interaction with kinases and other enzymes |

Research has shown that introducing electron-withdrawing or electron-donating groups can significantly impact the compound's efficacy against specific biological targets .

Study 1: Kinase Interaction

A study investigated the interaction of similar piperazine-based compounds with various kinases. Results indicated that modifications in the piperazine ring led to differential inhibition profiles against several cancer-related kinases, suggesting that This compound could be developed further as a selective kinase inhibitor .

Study 2: Antioxidant Potential

Another research effort focused on evaluating the antioxidant capabilities of pyrrole derivatives. The compound exhibited moderate radical-scavenging activity and was effective in inhibiting lipoxygenase, supporting its potential use in treating oxidative stress-related conditions .

Q & A

Q. What are effective synthetic routes for 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one, and how can intermediates be optimized?

Methodology: Utilize multi-step organic synthesis involving:

- Piperazine functionalization : Coupling pyrimidine derivatives (e.g., 6-(1H-pyrrol-1-yl)pyrimidin-4-amine) with piperazine via nucleophilic substitution.

- Ketone formation : Employ Friedel-Crafts acylation or Pd-catalyzed cross-coupling to introduce the 2-phenylbutan-1-one moiety.

- Chromatographic purification : Optimize column chromatography (silica gel, gradient elution) to isolate intermediates, monitored by TLC and HPLC .

Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to confirm the compound’s structure?

Methodology:

- 1H/13C NMR : Assign peaks for pyrrole (δ 6.2–6.8 ppm, aromatic protons), pyrimidine (δ 8.2–8.6 ppm), and piperazine (δ 2.5–3.5 ppm, aliphatic protons).

- High-resolution MS : Validate molecular weight ([M+H]+ expected m/z ~435.2) and fragmentation patterns.

- IR spectroscopy : Confirm carbonyl (C=O stretch ~1680–1720 cm⁻¹) and aromatic C-H stretches. Cross-reference with computational predictions (DFT) to resolve ambiguities .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

Methodology:

- Antimicrobial assays : Use agar diffusion or microdilution methods against phytopathogens (e.g., Fusarium spp.), as described in phytochemical studies. Measure MIC/MBC values with positive controls (e.g., amphotericin B) .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodology:

- Standardized protocols : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent purity) to minimize variability.

- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, accounting for factors like microbial strain variability or assay sensitivity thresholds .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in the compound’s reactivity and supramolecular assembly?

Methodology:

- X-ray crystallography : Resolve 3D structure to identify intermolecular interactions in the solid state.

- Computational modeling : Use DFT or MD simulations to map electrostatic potential surfaces and predict interaction sites (e.g., pyrrole-pyrimidine π systems) .

Q. How can multi-target studies be designed to evaluate off-target effects in complex biological systems?

Methodology:

- Network pharmacology : Construct protein-compound interaction networks using databases (e.g., STRING, ChEMBL) to identify potential off-targets (e.g., kinase or GPCR binding).

- Transcriptomic profiling : Apply RNA-seq or qPCR to assess gene expression changes in treated microbial or eukaryotic cells .

Q. What computational approaches are effective for structure-activity relationship (SAR) modeling of derivatives?

Methodology:

- QSAR modeling : Train regression models (e.g., Random Forest, PLS) using descriptors like logP, topological polar surface area, and H-bond donors/acceptors.

- Docking studies : Screen against target enzymes (e.g., fungal CYP51) using AutoDock Vina or Schrödinger Suite to prioritize synthetic targets .

Q. How can stability studies be optimized to assess degradation under varying storage conditions?

Methodology:

- Forced degradation : Expose the compound to stress conditions (heat, light, oxidation) and monitor degradation products via UPLC-MS.

- Kinetic analysis : Use Arrhenius plots to predict shelf life at standard storage temperatures (4°C, 25°C) .

Data Contradiction and Validation

Q. What strategies validate the compound’s bioactivity when conflicting results arise from different assay formats?

Methodology:

Q. How can researchers address discrepancies in spectroscopic data interpretation for novel derivatives?

Methodology:

- Collaborative validation : Share raw spectral data with independent labs for cross-verification.

- Advanced techniques : Employ 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve ambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.